
In-Depth Technical Guide to the Spectral Data of
4-tert-Butylphenyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-tert-Butylphenyl salicylate

Cat. No.: B167193 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-tert-
butylphenyl salicylate (CAS No. 87-18-3), a compound utilized as a UV absorber in various

applications, including plastic food wrappings.[1] This document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, offering

valuable data for identification, characterization, and quality control purposes.

Spectroscopic Data Analysis
The following sections present the key spectral data for 4-tert-butylphenyl salicylate,

structured for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the molecular structure of

a compound. The ¹H and ¹³C NMR data for 4-tert-butylphenyl salicylate were acquired in

deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen

atoms in the molecule.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

10.56 s 1H Ar-OH

8.08 - 8.06 m 1H Ar-H (salicylate ring)

7.47 - 7.45 m 3H
Ar-H (salicylate and

phenyl rings)

7.14 - 7.12 m 2H Ar-H (phenyl ring)

7.04 - 6.96 m 2H Ar-H (salicylate ring)

1.34 s 9H -C(CH₃)₃

Data sourced from a 400 MHz instrument.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
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Chemical Shift (ppm) Assignment

169.14 C=O (ester)

162.26 C-OH (salicylate ring)

149.30 C-O (ester linkage on phenyl ring)

147.81 C-C(CH₃)₃ (phenyl ring)

136.39 Ar-C-H (salicylate ring)

130.37 Ar-C-H (salicylate ring)

126.53 Ar-C-H (phenyl ring)

120.98 Ar-C-H (phenyl ring)

119.43 Ar-C-H (salicylate ring)

117.84 Ar-C-H (salicylate ring)

111.98 C-C=O (salicylate ring)

34.55 -C(CH₃)₃

31.41 -C(CH₃)₃

Data sourced from a 15.09 MHz instrument.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of 4-tert-butylphenyl salicylate was

obtained from a melt (liquid phase).
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Wavenumber (cm⁻¹) Bond Functional Group

~3200-3000 O-H stretch Phenolic hydroxyl

~3100-3000 C-H stretch Aromatic

~2960-2870 C-H stretch Aliphatic (tert-butyl)

~1735 C=O stretch Ester

~1600-1450 C=C stretch Aromatic ring

~1250 C-O stretch Ester

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule

and is particularly useful for compounds with chromophores, such as aromatic rings. 4-tert-
butylphenyl salicylate exhibits a maximum light absorption in the range of 290-330 nm.[1]

The high solubility of the compound in absolute ethanol suggests it is a suitable solvent for UV-

Vis analysis.[1]

Experimental Protocols
Detailed methodologies are crucial for the reproduction of scientific data. The following

protocols outline the general procedures for obtaining the spectral data and for the synthesis of

4-tert-butylphenyl salicylate.

NMR Spectroscopy
A sample of 4-tert-butylphenyl salicylate is dissolved in deuterated chloroform (CDCl₃) and

transferred to an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz and a

15.09 MHz NMR spectrometer, respectively.[2] Chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy
A small amount of solid 4-tert-butylphenyl salicylate is placed on a salt plate (e.g., NaCl or

KBr) and heated until it melts to form a thin liquid film. The IR spectrum is then recorded using

a Fourier-transform infrared (FTIR) spectrometer.
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UV-Vis Spectroscopy
A stock solution of 4-tert-butylphenyl salicylate is prepared by dissolving a known mass of

the compound in a suitable solvent, such as absolute ethanol, in a volumetric flask. The

solution is then serially diluted to an appropriate concentration. The UV-Vis spectrum is

recorded using a spectrophotometer, scanning a wavelength range that includes the 200-400

nm region to observe the absorbance maxima.

Synthesis of 4-tert-Butylphenyl Salicylate
The synthesis of 4-tert-butylphenyl salicylate is achieved through the esterification of salicylic

acid with 4-tert-butylphenol in the presence of phosphorus oxychloride (POCl₃) as a catalyst.[1]

Salicylic Acid +
4-tert-Butylphenol

Reaction Vessel
(with stirring and heating)

POCl₃

Esterification Reaction Quenching and
Extraction Crystallization 4-tert-Butylphenyl

Salicylate

Click to download full resolution via product page

A schematic overview of the synthesis process for 4-tert-butylphenyl salicylate.

Procedure:

Charging the Reactor: Salicylic acid and 4-tert-butylphenol are charged into a reaction vessel

equipped with a stirrer and a heating mantle.

Catalyst Addition: Phosphorus oxychloride is added to the reaction mixture.

Reaction: The mixture is heated and stirred to facilitate the esterification reaction. The

progress of the reaction can be monitored by techniques such as thin-layer chromatography

(TLC).

Work-up: Upon completion, the reaction mixture is cooled and then quenched, typically with

water or a mild base. The product is extracted into an organic solvent.
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Purification: The organic layer is washed, dried, and the solvent is removed under reduced

pressure. The crude product is then purified by recrystallization to yield pure 4-tert-
butylphenyl salicylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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